molecular formula C5H5NO3S2 B2694513 5-Formylthiophene-3-sulfonamide CAS No. 2241140-60-1

5-Formylthiophene-3-sulfonamide

Cat. No. B2694513
CAS RN: 2241140-60-1
M. Wt: 191.22
InChI Key: XCSMACUHESNDDY-UHFFFAOYSA-N
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Description

5-Formylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2241140-60-1 . It has a molecular weight of 191.23 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

The polymorphism of pharmacological compounds can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production and formulation .

Scientific Research Applications

Anticancer and Antimicrobial Activities

5-Formylthiophene-3-sulfonamide, as a type of fluorinated heterocycle, may have potential applications in the development of anticancer and antimicrobial drugs . Fluorinated heterocycles are main components of marketed drugs where 20% of the anticancer and antibiotic drugs contain fluorine atoms . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Drug Design Developments

The compound could be used in drug design developments, especially in the creation of anticancer and antibiotic drugs . The structure-activity relationship (SAR) study assigned that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affected the anticancer and antimicrobial activities .

Synthesis of Other Organosulfur Compounds

Sulfonimidates, a class of organosulfur compounds to which 5-Formylthiophene-3-sulfonamide belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Polymer Synthesis

In the field of polymer synthesis, the decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Safety and Hazards

The safety information for 5-Formylthiophene-3-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-formylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSMACUHESNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylthiophene-3-sulfonamide

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